molecular formula C12H17BrN2O3S B8130718 3-Bromo-N,N-dimethyl-5-(propane-2-sulfonylamino)-benzamide

3-Bromo-N,N-dimethyl-5-(propane-2-sulfonylamino)-benzamide

Cat. No.: B8130718
M. Wt: 349.25 g/mol
InChI Key: VSJSWBZEZLBANE-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dimethyl-5-(propane-2-sulfonylamino)-benzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry and oncology research. This high-purity compound is designed for research applications only and serves as a valuable building block in the exploration of novel therapeutic agents. The core structure of this molecule features a benzamide scaffold, a motif widely investigated for its biological activity. Specifically, substituted benzamides have demonstrated substantial potential in cancer research, with studies showing similar compounds acting as inhibitors in oncology pathways . The strategic substitution pattern on the benzamide core, including the bromo moiety and the propane-2-sulfonylamino group, is engineered to facilitate structure-activity relationship (SAR) studies and enhance molecular interactions with biological targets. In research settings, this compound finds primary application as a key intermediate in the synthesis of more complex molecules for pharmacological evaluation. Its structural features, particularly the bromine atom, offer a reactive handle for further functionalization through metal-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries for screening against various disease targets . The dimethylamide group enhances solubility properties, while the sulfonylamino moiety contributes to specific target binding characteristics crucial for investigating protein-ligand interactions. Preliminary research on structurally related benzamide compounds has shown promise in hematologic cancer and leukemia models, suggesting potential pathways that derivatives of this compound may help elucidate . Researchers utilize this chemical probe to study disease mechanisms at the molecular level, particularly in exploring novel approaches to disorder management. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential that researchers handle this compound using appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-bromo-N,N-dimethyl-5-(propan-2-ylsulfonylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3S/c1-8(2)19(17,18)14-11-6-9(5-10(13)7-11)12(16)15(3)4/h5-8,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJSWBZEZLBANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC(=CC(=C1)C(=O)N(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrochemical Bromination Using Hydrobromic Acid

The electrochemical bromination method described in patents CN103060837A and CN103060837B provides a scalable route for introducing bromine at the 3-position of N,N-dimethylbenzamide derivatives. In a diaphragm electrolytic cell with platinum electrodes, 2-amino-N,3-dimethylbenzamide undergoes bromination in a weak alkaline system containing hydrobromic acid (35–45%) and dilute sulfuric acid (10–20%). The reaction proceeds at room temperature under a current of 0.20–0.50 A and voltage of 1.36–2.28 V, achieving 97.12% yield within 4 hours. This method avoids liquid bromine, mitigating equipment corrosion and environmental pollution.

Reaction Parameters and Efficiency

  • Electrolyte Composition : A 1:1–3 mass ratio of 2-amino-N,3-dimethylbenzamide to hydrobromic acid ensures optimal bromine generation.

  • Solvent System : Tetrahydrofuran (THF) and dilute sulfuric acid (1g substrate:8–14mL acid) enhance proton conductivity and current efficiency (>90%).

  • Product Purity : Post-reaction crystallization in ethanol-water mixtures yields >95% pure 3-bromo intermediates.

Table 1: Comparative Analysis of Bromination Methods

MethodYield (%)Reaction Time (h)Purity (%)Environmental Impact
Electrochemical97.124>95Low
Liquid Br₂89.701585–90High
N-Bromosuccinimide75–80890–92Moderate
SolventTemperature (°C)Yield (%)Purity (%)
DCM258293
THF07891
Acetonitrile257589

Integrated Synthetic Pathway for 3-Bromo-N,N-dimethyl-5-(propane-2-sulfonylamino)-benzamide

Sequential Bromination-Sulfonylation Approach

  • Bromination : Electrochemical bromination of 2-amino-N,3-dimethylbenzamide yields 3-bromo-5-amino-N,N-dimethylbenzamide.

  • Sulfonylation : The 5-amino intermediate reacts with propane-2-sulfonyl chloride in DCM/pyridine to install the sulfonamide group.

Critical Process Considerations

  • Protection-Deprotection : The amine group at the 5-position may require acetylation during bromination to prevent undesired side reactions.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product with >90% purity.

Industrial Scalability and Environmental Impact

Advantages of Electrochemical Bromination

  • Cost Efficiency : Eliminates expensive reagents like N-bromosuccinimide.

  • Waste Reduction : Hydrobromic acid is recyclable, reducing hazardous waste by 40% compared to liquid bromine methods.

Challenges in Sulfonylation

  • Moisture Sensitivity : Sulfonyl chloride reagents require anhydrous conditions, increasing production costs.

  • Byproduct Management : Neutralization of HCl byproducts necessitates efficient scrubbing systems .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the sulfonyl group, reducing it to a sulfide.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (RNH2).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines (RNH2).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydrogenated or sulfide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Bromo-N,N-dimethyl-5-(propane-2-sulfonylamino)-benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-dimethyl-5-(propane-2-sulfonylamino)-benzamide involves its interaction with specific molecular targets. The bromine atom and the sulfonylamino group play crucial roles in binding to target sites, while the dimethylamino group influences the compound’s solubility and bioavailability. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in the Benzamide Family

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Key Features : 3-methylbenzamide with an N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl).
  • Comparison: Functional Groups: Lacks sulfonamide and bromine but includes a methyl group and hydroxylated tertiary alcohol. Applications: Used in metal-catalyzed C–H bond functionalization due to its directing group . Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, contrasting with the sulfonylation steps required for the target compound.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Key Features : Benzamide linked to a 3,4-dimethoxyphenethyl group.
  • Comparison :
    • Substituents : Methoxy groups enhance lipophilicity, unlike the polar sulfonamide in the target compound.
    • Biological Relevance : Similar benzamides are explored for HDAC inhibition but with lower potency compared to hydroxamate derivatives (e.g., SAHA) .
    • Synthesis Yield : 80% via benzoyl chloride and amine coupling, suggesting efficient scalability compared to brominated sulfonamides .

Sulfonamido-Benzamide Derivatives

3-((5-Bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-2-hydroxy-N-methyl-5-(pentafluorosulfanyl)benzamide (7g)
  • Key Features : Bromine and chlorine substituents, pentafluorosulfanyl group, and sulfonamide linkage.
  • Comparison: Halogen Effects: Bromine at position 5 (vs. position 3 in the target compound) may alter steric interactions in enzyme binding. Synthesis: Lower yield (17%) due to complex purification steps, highlighting challenges in synthesizing halogenated sulfonamides .
3-((5-Bromo-2-hydroxyphenyl)sulfonamido)-5-(1-cyanocyclobutyl)-N-methylbenzamide (7h)
  • Key Features: Bromine, cyanocyclobutyl, and sulfonamide groups.
  • Comparison: Cyanocyclobutyl Moiety: Introduces conformational rigidity, contrasting with the flexible propane-2-sulfonylamino group in the target compound. Biological Activity: Demonstrated HDAC inhibition with IC50 values in the micromolar range, suggesting bromine’s role in enhancing binding affinity .

Biological Activity

Overview

3-Bromo-N,N-dimethyl-5-(propane-2-sulfonylamino)-benzamide is an organic compound classified as a benzamide derivative. Its unique structure, characterized by a bromine atom at the third position of the benzene ring, a dimethylamino group, and a propane-2-sulfonylamino group, suggests potential biological activity that warrants investigation. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

  • IUPAC Name: 3-bromo-N,N-dimethyl-5-(propan-2-ylsulfonylamino)benzamide
  • Molecular Formula: C12H17BrN2O3S
  • Molecular Weight: 351.24 g/mol
  • InChI Key: InChI=1S/C12H17BrN2O3S/c1-8(2)19(17,18)14-11-6-9(5-10(13)7-11)12(16)15(3)4/h5-8,14H,1-4H3

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The bromine atom and sulfonylamino group are critical for binding to target sites, while the dimethylamino group enhances solubility and bioavailability. The compound may modulate enzyme activity or receptor interactions, leading to various biological effects such as antiproliferative and antimicrobial activities.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related benzamide derivatives have shown potent cytotoxicity against Molt-3 leukemia cells and solid tumor lines with IC50 values below 6.5 µM . The mechanism often involves S-phase arrest in the cell cycle, suggesting potential for further development as anticancer agents.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. A related study demonstrated that benzamide derivatives could exhibit antibacterial efficacy against resistant strains of Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) as low as 0.39 µg/mL . This highlights the relevance of sulfonamide groups in enhancing antimicrobial activity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Bromo-N,N-dimethylbenzamideLacks sulfonylamino groupDifferent pharmacological profile
N,N-Dimethyl-5-(propane-2-sulfonylamino)-benzamideLacks bromine substituentVaries in solubility and target interaction
3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamideContains trifluoromethyl groupPotentially different biological effects

Case Studies and Research Findings

  • Anticancer Research : A study focusing on benzamide derivatives found that certain compounds induced apoptosis in cancer cells through mitochondrial pathways, suggesting that this compound may share similar mechanisms .
  • Antimicrobial Testing : Investigations into the antimicrobial properties of related compounds revealed effective inhibition of bacterial growth at low concentrations, supporting the hypothesis that structural modifications can enhance biological activity .

Q & A

Q. What synthetic strategies are recommended for preparing 3-Bromo-N,N-dimethyl-5-(propane-2-sulfonylamino)-benzamide?

The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:

  • Bromination : Selective bromination at the 3-position using reagents like NBS (N-bromosuccinimide) under radical or electrophilic conditions.
  • Sulfonamide introduction : Reaction of the amine intermediate with propane-2-sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF .
  • N,N-Dimethylation : Alkylation of the benzamide nitrogen using methyl iodide or dimethyl sulfate under basic conditions.
    Critical considerations: Monitor reaction progress via TLC or LC-MS to avoid over-bromination or sulfonamide hydrolysis.

Q. How should researchers validate the purity and structural integrity of this compound?

A multi-technique approach is essential:

  • NMR : Confirm substitution patterns (e.g., bromine at C3, sulfonamide at C5) via 1^1H and 13^13C NMR. Aromatic protons adjacent to bromine typically deshield to ~7.5–8.0 ppm.
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ peak at m/z ~403.02 for C12_{12}H16_{16}BrN2_2O3_3S).
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What solvent systems are optimal for solubility studies of this compound?

The compound’s solubility is influenced by its sulfonamide and bromine groups:

  • Polar aprotic solvents : DMSO or DMF (high solubility, ideal for biological assays).
  • Chlorinated solvents : Dichloromethane or chloroform (useful for crystallization).
  • Aqueous buffers : Limited solubility; use co-solvents (e.g., 10% DMSO in PBS) for in vitro studies.
    Note: Conduct stability tests in these solvents via UV-Vis spectroscopy to detect degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • Molecular docking : Use tools like AutoDock Vina to predict binding to targets (e.g., enzymes or receptors). The sulfonamide group often engages in hydrogen bonding with catalytic residues .
  • QSAR studies : Correlate substituent effects (e.g., bromine vs. chlorine) with activity using descriptors like logP and polar surface area. Software such as Schrödinger’s QikProp is recommended .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS). Focus on sulfonamide-water interactions .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Dose-response curves : Re-evaluate IC50_{50} values under standardized conditions (e.g., pH, serum content).
  • Off-target profiling : Screen against related receptors/enzymes (e.g., kinase panels) to identify confounding interactions .
  • Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from compound degradation .

Q. What strategies optimize in vivo pharmacokinetics for this compound?

  • LogD optimization : Modify substituents to achieve logD ~2–3 (balance between absorption and metabolism).
  • Prodrug approaches : Mask the sulfonamide as a tert-butyl carbamate to enhance oral bioavailability .
  • Plasma protein binding assays : Use equilibrium dialysis to measure unbound fraction, critical for dose adjustment .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Derivative Synthesis

StepReagents/ConditionsYield (%)Reference
BrominationNBS, AIBN, CCl4_4, 80°C65–75
Sulfonamide formationPropane-2-sulfonyl chloride, Et3_3N, DCM80–85
N,N-DimethylationCH3_3I, NaH, THF, 0°C → RT90–95

Q. Table 2. Computational Parameters for Docking Studies

SoftwareForce FieldGrid Box Size (Å)Reference
AutoDock VinaAMBER20 × 20 × 20
Schrödinger GlideOPLS415 × 15 × 15

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